Product packaging for 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3R)-(Cat. No.:CAS No. 130309-33-0)

2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3R)-

Cat. No.: B557764
CAS No.: 130309-33-0
M. Wt: 398.4 g/mol
InChI Key: LIRBCUNCXDZOOU-HSZRJFAPSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Conformationally Constrained Amino Acids in Peptide Design

Peptides, in their natural state, are often highly flexible molecules, capable of adopting numerous conformations. This flexibility can be a drawback in drug design, as it may lead to reduced binding affinity and selectivity for their biological targets. Conformationally constrained amino acids are modified amino acids that have been structurally altered to limit their rotational freedom. By incorporating these rigid residues into a peptide sequence, chemists can lock the peptide into a specific three-dimensional structure that is optimal for receptor binding.

The introduction of such constraints can lead to several advantages:

Enhanced Receptor Affinity and Selectivity: A pre-organized, rigid conformation that mimics the bioactive structure can lead to stronger and more specific interactions with the target receptor.

Increased Metabolic Stability: The unnatural structure of these amino acids often makes the resulting peptides resistant to degradation by proteases, leading to a longer biological half-life.

Improved Bioavailability: Increased stability and potentially altered physicochemical properties can lead to better absorption and distribution in the body.

Role of Fmoc-D-Tic-OH as a Key Amino Acid Derivative in Peptidomimetics

Fmoc-D-Tic-OH is a prime example of a conformationally constrained amino acid derivative that has found widespread use in the development of peptidomimetics. Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved drug-like properties. The tetrahydroisoquinoline scaffold of Tic acts as a rigid analogue of phenylalanine and, to some extent, tyrosine.

The incorporation of D-Tic into a peptide sequence has been shown to induce a β-turn conformation in the peptide backbone. nih.gov Beta-turns are critical secondary structural motifs that play a crucial role in the biological activity of many peptides. By forcing the peptide into this specific fold, D-Tic can significantly enhance its interaction with its target.

A notable application of Fmoc-D-Tic-OH is in the synthesis of bradykinin (B550075) B1 and B2 receptor antagonists. nih.govnih.gov For instance, the potent and selective bradykinin B2 receptor antagonist HOE-140 contains a D-Tic residue that is crucial for its high binding affinity. nih.gov The replacement of the L-Tic stereoisomer with D-Tic in a bradykinin antagonist analog resulted in a 2000-fold increase in binding affinity, highlighting the profound impact of this specific conformational constraint. nih.gov

Peptide AnalogReceptor Binding Affinity (Ki, nM)
HOE-140 (containing D-Tic)0.11
WIN 65365 (containing L-Tic)130

Table 2: Impact of D-Tic vs. L-Tic on Bradykinin B2 Receptor Binding Affinity. This table illustrates the dramatic difference in binding affinity between two stereoisomers of a bradykinin antagonist, emphasizing the importance of the D-configuration of Tic. nih.gov

Furthermore, the Dmt-Tic (2',6'-dimethyl-L-tyrosine-Tic) pharmacophore has been extensively utilized in the design of opioid receptor ligands. The constrained nature of the Tic residue in this motif is critical for achieving high affinity and selectivity for the δ-opioid receptor. mdpi.comresearchgate.netnih.govnih.gov

PeptideReceptorActivity
TIPP (Tyr-Tic-Phe-Phe)δ-opioidAntagonist
Dmt-Tic containing hybridsδ-opioidSelective Antagonists

Table 3: Examples of D-Tic Containing Peptides Targeting Opioid Receptors. This table showcases the application of the Tic moiety in developing selective opioid receptor modulators. mdpi.comnih.govnih.gov

Historical Context and Evolution of Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives in Peptide Science

The journey of Tic derivatives in peptide science began with the recognition of their potential to mimic the structure of proteinogenic amino acids in a constrained manner. Initially, Tic was explored as a rigid surrogate for proline, another conformationally restricted amino acid. However, its structural resemblance to phenylalanine and tyrosine quickly expanded its application.

A landmark achievement in the history of Tic-containing compounds is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The incorporation of the Tic scaffold into the structure of this drug was a key factor in its high potency and efficacy in treating hypertension. This success story solidified the status of Tic as a valuable building block in medicinal chemistry.

Over the years, the synthetic methodologies for producing enantiomerically pure Tic derivatives, such as Fmoc-D-Tic-OH, have been refined, making them more accessible for research and development. The evolution of solid-phase peptide synthesis has further facilitated the incorporation of these unnatural amino acids into complex peptide sequences, enabling the exploration of a vast chemical space for novel therapeutic agents. The continued investigation into the conformational effects and biological activities of Tic-containing peptides promises to yield new and improved peptidomimetic drugs in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20NO4- B557764 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3R)- CAS No. 130309-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130309-33-0

Molecular Formula

C25H20NO4-

Molecular Weight

398.4 g/mol

IUPAC Name

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1

InChI Key

LIRBCUNCXDZOOU-HSZRJFAPSA-M

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-]

Synonyms

130309-33-0; Fmoc-D-Tic-OH; Fmoc-D-Tic; (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(-)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid; n-fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (R)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-Tic-OH; AmbotzFAA1338; PubChem6029; AC1LJQOC; 47437_ALDRICH; SCHEMBL13252698; 47437_FLUKA; CTK3J8281; MolPort-001-758-469; ZINC621968; CF-368; AKOS012711544; AM83754; RTR-004135; AJ-23760; AK-46265

Origin of Product

United States

Synthetic Methodologies for Fmoc D Tic Oh and Its Incorporation into Peptides

Chemical Synthesis Approaches for Fmoc-D-Tic-OH

The preparation of Fmoc-D-Tic-OH involves two key stages: the stereoselective synthesis of the chiral Tic core and the subsequent protection of its secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

The synthesis of the chiral 1,2,3,4-tetrahydroisoquinoline (B50084) core is a significant challenge, requiring precise control of stereochemistry. Several asymmetric strategies have been developed to produce enantiomerically pure Tic derivatives. nih.gov A prominent method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. mdpi.combeilstein-journals.org To achieve asymmetry, this reaction can be carried out using chiral auxiliaries, which guide the stereochemical outcome of the cyclization and are later removed.

Another approach involves the Pomeranz–Fritsch–Bobbitt cyclization , which can be adapted for asymmetric synthesis. beilstein-journals.orgmdpi.com This method utilizes substituted aminoacetaldehyde acetals that are cyclized under acidic conditions to form the tetrahydroisoquinoline ring system. beilstein-journals.org The stereoselectivity can be directed by using chiral starting materials or catalysts. mdpi.com Furthermore, catalytic asymmetric synthesis methods, employing chiral catalysts to convert prochiral starting materials into the desired chiral product, represent an efficient route to enantiomerically enriched Tic. nih.govyoutube.com These advanced methods are crucial for producing the specific D-enantiomer required for Fmoc-D-Tic-OH.

Once the chiral D-Tic-OH core is synthesized, the secondary amine on the isoquinoline (B145761) ring must be protected to make it suitable for peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is an ideal protecting group for this purpose due to its stability under acidic conditions and its lability to mild bases, which is the foundation of the widely used Fmoc/tBu SPPS strategy. wikipedia.orgescholarship.org

The standard procedure for introducing the Fmoc group involves reacting D-Tic-OH with an Fmoc-donating reagent in the presence of a mild base. wikipedia.org Common reagents for this transformation include:

9-fluorenylmethyl chloroformate (Fmoc-Cl)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

The reaction is typically performed in a solvent mixture, such as aqueous dioxane or acetone, with a base like sodium bicarbonate to neutralize the acid generated during the reaction. wikipedia.org Careful control of reaction conditions is necessary to prevent side reactions and ensure high yields of the desired N-protected product, Fmoc-D-Tic-OH. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-D-Tic-OH

The incorporation of Fmoc-D-Tic-OH into a growing peptide chain on a solid support follows the general principles of SPPS. springernature.comnih.gov However, the sterically hindered and conformationally restricted nature of the Tic residue requires careful optimization of coupling and deprotection steps.

The Fmoc/tBu strategy is the most common method for SPPS. peptide.com The process involves a repeated cycle of deprotection and coupling steps.

Resin Preparation : The synthesis begins with a solid support (resin), to which the first amino acid is attached. peptide.com

Fmoc Deprotection : The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgchempep.com This exposes a free amine group for the next coupling step.

Coupling : The carboxyl group of the incoming Fmoc-D-Tic-OH is activated using a coupling reagent and then reacted with the free amine on the resin. chempep.com

Washing : After coupling, the resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The use of tert-butyl (tBu) based protecting groups for reactive amino acid side chains ensures that they remain protected throughout the synthesis and are only removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). peptide.com

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like Fmoc-D-Tic-OH while minimizing racemization. nih.govpeptide.com Two major classes of reagents are commonly used: aminium/uronium salts and carbodiimides.

Aminium/Uronium Reagents : Compounds like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activating agents. peptide.com They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress racemization. peptide.com HATU is generally considered more reactive and provides faster coupling with less epimerization compared to HBTU. peptide.com

Carbodiimide (B86325) Reagents : Diisopropylcarbodiimide (DIC) is a common carbodiimide used in SPPS. peptide.combachem.com It activates the amino acid to form a reactive O-acylisourea intermediate. To prevent side reactions and minimize racemization, an additive such as HOBt or Oxyma Pure (ethyl cyanohydroxyiminoacetate) is essential. nih.govbachem.com The combination of DIC and Oxyma Pure is a highly effective, low-racemization method. nih.gov

For a challenging residue like D-Tic, stronger coupling reagents like HATU or the DIC/Oxyma combination are often preferred to ensure complete and rapid reaction.

Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Tic-OH Integration

Reagent Combination Reagent Class Activation Mechanism Advantages Considerations for D-Tic
HBTU/DIPEA/HOBt Aminium Salt Forms an activated OBt ester intermediate. Fast, efficient, and well-established. peptide.com Standard choice, but may require longer coupling times or double coupling for the sterically hindered D-Tic residue.
HATU/DIPEA Aminium Salt Forms a more reactive OAt ester intermediate. Very fast, highly efficient, and low racemization. peptide.com Excellent for difficult couplings; often the preferred choice for hindered residues like D-Tic.
DIC/Oxyma Pure Carbodiimide Forms an O-acylisourea, which reacts with Oxyma. Low racemization, cost-effective. The urea (B33335) byproduct of DIC is soluble, simplifying washing steps. nih.govbachem.com A very effective and modern alternative to HOBt-based methods, showing high performance. nih.gov
DIC/HOBt Carbodiimide Forms an O-acylisourea, which reacts with HOBt. Minimizes racemization effectively. peptide.com A classic and reliable method, though Oxyma is often considered superior in suppressing racemization. nih.gov

The removal of the Fmoc group from the N-terminus of a D-Tic residue can be slower than for other amino acids due to steric hindrance. Incomplete deprotection results in deletion sequences, reducing the purity and yield of the final peptide. nih.gov

The standard deprotection solution is 20% piperidine in DMF. nih.gov However, for difficult sequences, this may not be sufficient. Optimization strategies include:

Increased Reaction Time : Extending the deprotection time or performing a second treatment with the piperidine solution can improve removal efficiency.

Alternative Bases : Stronger, non-nucleophilic bases can be used to accelerate Fmoc removal. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent alternative, often used at low concentrations (e.g., 2%) in DMF. peptide.comnih.gov While DBU is very effective, it is a non-nucleophilic base and does not scavenge the dibenzofulvene (DBF) byproduct of deprotection, necessitating the inclusion of a scavenger like piperidine. peptide.comnih.gov Caution is also advised when peptides contain aspartic acid, as DBU can promote aspartimide formation. peptide.com

Alternative Reagent Cocktails : Formulations such as 2% DBU and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) have been shown to enhance deprotection kinetics while minimizing side reactions like diketopiperazine formation, which can be a problem in sequences with proline or other secondary amines. acs.org

Table 2: Comparison of Fmoc Deprotection Conditions

Reagent/Cocktail Base Type Typical Concentration Advantages Disadvantages/Considerations
Piperidine/DMF Secondary Amine 20% (v/v) Standard, well-understood, piperidine acts as a DBF scavenger. wikipedia.orgnih.gov Can be slow for sterically hindered residues like D-Tic, potentially leading to incomplete deprotection. nih.gov
DBU/Piperidine/DMF Non-nucleophilic Amidine + Secondary Amine e.g., 2% DBU, 2% Piperidine (v/v) DBU significantly accelerates Fmoc removal. peptide.comnih.gov Piperidine is added as a scavenger. DBU is a very strong base and can promote side reactions like aspartimide formation if not used carefully. peptide.com
Piperazine/NMP Secondary Amine 5% (v/v) Can reduce diketopiperazine formation compared to piperidine. nih.govacs.org May still be slow for very hindered residues.
DBU/Piperazine/NMP Non-nucleophilic Amidine + Secondary Amine 2% DBU, 5% Piperazine (v/v) Offers fast deprotection kinetics while also suppressing diketopiperazine formation. acs.org Combines the benefits of DBU's speed with piperazine's favorable properties.

Addressing Side Reactions and Challenges in Fmoc-D-Tic-OH SPPS (e.g., Diketopiperazine Formation)

The incorporation of Fmoc-D-Tic-OH into peptide chains via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The constrained, cyclic structure of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), akin to proline, makes it particularly susceptible to specific side reactions, most notably the formation of diketopiperazine (DKP).

The propensity for DKP formation is sequence-dependent and is particularly pronounced when proline-like residues, such as D-Tic, are in the C-terminal or penultimate position of the peptide being synthesized on the resin. peptide.com The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically a solution of piperidine in a polar aprotic solvent.

Several strategies have been developed to mitigate or circumvent diketopiperazine formation during the incorporation of Fmoc-D-Tic-OH:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, is a common and effective strategy. peptide.com The steric hindrance provided by the trityl group physically shields the ester linkage from the nucleophilic attack of the N-terminal amine, thereby suppressing the intramolecular cyclization reaction. peptide.com

Dipeptide Coupling: An alternative approach involves bypassing the problematic dipeptidyl-resin stage altogether. This is achieved by synthesizing a dipeptide unit (e.g., Fmoc-Xaa-D-Tic-OH, where Xaa is the subsequent amino acid) in solution first and then coupling this pre-formed dipeptide to the resin-bound amino acid. This strategy avoids the presence of a resin-bound dipeptide with a free N-terminal Tic residue. peptide.com

Modification of Deprotection Conditions: While piperidine is the standard reagent for Fmoc removal, research has explored the use of alternative, less nucleophilic bases or modified deprotection cocktails. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is known to remove the Fmoc group rapidly, though its use requires careful consideration as it can also promote certain side reactions. peptide.com

The following table summarizes the primary challenges and the corresponding mitigation strategies in the SPPS of Fmoc-D-Tic-OH containing peptides.

Challenge/Side ReactionDescriptionMitigation StrategyKey Considerations
Diketopiperazine (DKP) Formation Intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the resin and termination of the peptide chain. Highly prevalent with N-terminal D-Tic.1. Use of 2-chlorotrityl chloride (2-CTC) resin: The bulky linker provides steric hindrance, protecting the ester bond. peptide.com 2. Coupling of a dipeptide unit: Avoids the formation of the susceptible dipeptide-resin intermediate. peptide.com1. 2-CTC resin allows for the synthesis of fully protected peptide fragments. 2. Requires prior synthesis of the specific dipeptide, which may not be commercially available.

Solution-Phase Synthetic Methodologies for Fmoc-D-Tic-OH Peptides

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents the classical approach to peptide construction and remains a valuable technique, particularly for large-scale synthesis or for complex sequences that are challenging for solid-phase methods. libretexts.orgresearchgate.net This methodology involves the stepwise elongation of a peptide chain in a homogenous solution, with the significant advantage of allowing for the isolation and purification of intermediate peptide fragments at each step. researchgate.net

The general workflow for incorporating Fmoc-D-Tic-OH into a peptide using solution-phase synthesis follows a cycle of protection, activation, coupling, and deprotection:

Protection: The N-terminal amine of Fmoc-D-Tic-OH is already protected by the base-labile Fmoc group. The C-terminus of the growing peptide chain is typically protected as a simple ester, such as a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction. libretexts.org

Activation: The carboxylic acid moiety of Fmoc-D-Tic-OH must be activated to facilitate the formation of the amide (peptide) bond. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species. americanpeptidesociety.org

Coupling: The activated Fmoc-D-Tic-OH is reacted with the free N-terminal amine of the peptide chain in solution.

Purification: The resulting protected peptide is isolated from the reaction mixture and purified, for example, by crystallization or chromatography.

Deprotection: The N-terminal Fmoc group is removed by treatment with a mild base, such as a solution of piperidine in an organic solvent, to yield the elongated peptide with a free amine, ready for the next coupling cycle. libretexts.org

A critical component of this methodology is the choice of coupling reagent, which influences reaction efficiency, speed, and the degree of side reactions like racemization. americanpeptidesociety.org Several classes of coupling reagents are commonly employed in solution-phase synthesis.

Class of Coupling ReagentExamplesMechanism of Action & Use
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Activate the carboxyl group by forming a reactive O-acylisourea intermediate. Often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. americanpeptidesociety.orgpeptidescientific.com DCC is widely used in solution-phase due to the insolubility of its dicyclohexylurea (DCU) byproduct, which can be removed by filtration. peptidescientific.com
Phosphonium (B103445) Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)Form highly reactive benzotriazolyl esters. These reagents are very efficient but require careful handling.
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)Similar to phosphonium salts, these reagents generate active esters that facilitate rapid coupling with minimal racemization. peptide.com They are among the most popular and effective coupling reagents for both solution and solid-phase synthesis. bachem.com

The use of Fmoc chemistry in a continuous liquid-phase peptide synthesis has also been described, combining the Fmoc protecting group for the N-terminus with a substituted carbodiimide as the coupling agent. google.com This approach highlights the versatility of the Fmoc group beyond solid-phase applications.

Application of Fmoc D Tic Oh in the Design and Synthesis of Peptidomimetics

Impact of D-Tic Stereochemistry on Peptidomimetic Conformation and Biological Activity (e.g., Agonist vs. Antagonist Behavior)

The stereochemistry of amino acid residues within a peptidomimetic profoundly influences its three-dimensional conformation and, consequently, its biological activity, dictating whether it acts as an agonist or an antagonist at a specific receptor. The constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been extensively studied in this regard, particularly its L- and D-enantiomers. Research has consistently demonstrated that the configuration at the Tic residue's chiral center leads to distinct conformational preferences and differential effects on receptor subtype selectivity and intrinsic activity.

Opioid Receptor Modulation

In the context of opioid receptor ligands, the stereochemistry of Tic plays a pivotal role in determining agonist versus antagonist activity. Peptides incorporating the L-Tic residue, such as H-Tyr-Tic-Phe-Phe-OH (TIPP), are often potent and selective antagonists for the delta opioid receptor (DOR) nih.govmdpi.comresearchgate.netresearchgate.net. In contrast, substitution with the D-Tic enantiomer can invert this activity profile. For instance, D-Tic-substituted analogs, like H-Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2), frequently exhibit mixed mu-opioid receptor (MOR)/DOR agonist properties, with the D-Tic2 analog specifically acting as a potent MOR agonist with increased intrinsic activity nih.govmdpi.comresearchgate.netresearchgate.net. Conversely, the L-Tic2 analog is characterized as a potent DOR antagonist researchgate.netresearchgate.net. This configuration-dependent differential effect highlights the critical role of Tic stereochemistry in shaping the ligand's interaction with opioid receptor subtypes nih.govmdpi.comresearchgate.net.

Conformational Basis for Activity Differences

Oxytocin (B344502) Receptor Interactions

Similar stereochemical dependencies are observed in peptidomimetics targeting other receptors, such as the oxytocin receptor. Studies on oxytocin analogues incorporating Tic at position 7 have revealed that L-Tic substitution can lead to partial agonistic activity, whereas D-Tic substitution often results in pure antagonism researchgate.net. Furthermore, D-Tic-containing oxytocin analogues have demonstrated lower binding affinities for the human oxytocin receptor compared to their L-Tic counterparts researchgate.net. The presence of a cis peptide bond involving Tic has been associated with antagonistic activity, while a reduction in agonistic activity correlates with a decrease in the trans conformation form researchgate.net.

Summary of Stereochemical Impact

The incorporation of D-Tic into peptidomimetic structures, particularly in place of L-Tic, often leads to a significant shift in biological activity, commonly converting DOR antagonists into MOR agonists or vice versa, depending on the peptide sequence and target receptor. This transformation is underpinned by altered backbone conformations and side-chain orientations, which dictate the precise fit and interaction dynamics within the receptor binding pocket.

Peptide/Sequence ContextTic StereochemistryReceptor TargetBiological ActivityKey Findings Related to D-Tic
H-Tyr-Tic-Phe-Phe-OHL-TicDORAntagonistL-Tic confers DOR antagonism.
H-Tyr-D-Tic-Phe-Phe-NH2D-TicMORAgonistD-Tic confers MOR agonism.
H-Dmt-Tic-Phe-Phe-NH2D-TicMOR/DORMOR agonist/DOR antagonistD-Tic contributes to bifunctional activity.
H-Tyr-L-Tic-NH2L-TicDORAntagonistL-Tic is highly δ-selective antagonist.
H-Tyr-D-Tic-NH2D-TicUnspecifiedNon-selective AgonistD-Tic leads to non-selective agonism.
Oxytocin Analogues (Pos 7)L-TicOxytocin RPartial AgonistL-Tic leads to partial agonism.
Oxytocin Analogues (Pos 7)D-TicOxytocin RPure AntagonistD-Tic leads to pure antagonism.

Compound Names:

Fmoc-D-Tic-OH

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

H-Tyr-Tic-Phe-Phe-OH (TIPP)

H-Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2)

H-Tyr-L-Tic-Phe-Phe-OH (TIPP-OH)

H-Dmt-Tic-Phe-Phe-NH2 (DIPP-NH2)

H-Tyr-L-Tic-NH2

H-Tyr-D-Tic-NH2

Oxytocin (OT)

[Mpa(1)]OT

[L-Tic(7)]OT

[D-Tic(7)]OT

[Mpa(1),L-Tic(7)]OT

[Mpa(1),D-Tic(7)]OT

D-Arg0-Arg1-Pro2-Hyp3-Gly4-Thi5-cyclo[Dab6-D-Tic7-Oic8-Arg9] (MEN11270)

Structural and Conformational Analysis of Peptides Containing Fmoc D Tic Oh

Spectroscopic Techniques for Conformational Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY, TOCSY, 1H-13C HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution. For peptides incorporating D-Tic, a suite of NMR experiments is employed to gain detailed conformational insights.

Two-dimensional (2D) NMR experiments are particularly powerful. Total Correlated Spectroscopy (TOCSY) is used to identify amino acid spin systems by revealing scalar coupling networks between protons within a single residue. mdpi.com This allows for the assignment of protons belonging to each amino acid in the peptide chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically within 5 Å), regardless of whether they are in the same residue. univr.it This is crucial for determining the peptide's secondary structure and the relative orientation of different parts of the molecule. NOESY cross-peaks between the amide proton of one residue and protons of a preceding residue (sequential NOEs) are used to establish the amino acid sequence and obtain backbone dihedral angle restraints. univr.it

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, specifically ¹H-¹³C HSQC, correlates directly bonded proton and carbon-13 nuclei. mdpi.comresearchgate.net This is invaluable for resolving resonance overlap that often occurs in proton-only spectra and for confirming assignments. The chemical shifts of ¹³Cα and ¹³Cβ atoms are highly sensitive to the local backbone and side-chain conformation, providing additional constraints for structural calculations. nih.gov

In studies of D-Tic-containing peptides, these NMR techniques are used in concert. For instance, in the analysis of oxytocin (B344502) analogues where D-Tic was incorporated, a combination of NOESY, TOCSY, and ¹H-¹³C HSQC spectra was essential to identify two distinct sets of resonances. researchgate.net This observation was key to understanding the conformational equilibrium in the peptide. researchgate.net Standard parameters for these experiments often include mixing times of around 80 ms (B15284909) for TOCSY and 200-300 ms for NOESY. mdpi.comnih.gov

Table 1: Common NMR Experiments for D-Tic Peptide Analysis

NMR ExperimentInformation ProvidedKey Application for D-Tic Peptides
TOCSY Identifies proton spin systems within each amino acid residue.Assigns resonances to specific amino acids in the peptide sequence. mdpi.com
NOESY Reveals through-space proximity of protons (<5 Å).Determines sequential connectivities, secondary structure (e.g., β-turns), and side-chain orientations. univr.it
¹H-¹³C HSQC Correlates directly bonded proton and carbon nuclei.Resolves spectral overlap and provides information on backbone and side-chain conformation through carbon chemical shifts. researchgate.netnih.gov

Analysis of Peptide Bond Isomerism (cis/trans) Involving the D-Tic Residue in Peptide Sequences

The peptide bond (ω) preceding a cyclic amino acid can adopt either a cis or trans conformation. While the trans conformation is energetically favored for most peptide bonds, the energy barrier for the cis/trans isomerization of the Xaa-Proline bond is significantly lower, leading to the presence of both isomers in equilibrium. researchgate.net The D-Tic residue, being a constrained analogue of phenylalanine, also creates a high propensity for cis/trans isomerism at the preceding peptide bond (Xaa-D-Tic). researchgate.net

The presence of both cis and trans isomers can be directly observed using NMR spectroscopy. In a study of oxytocin analogues containing a Cys-D-Tic linkage, researchers observed two distinct sets of cross-peaks in NOESY, TOCSY, and ¹H-¹³C HSQC spectra for most residues. researchgate.net Since mass spectrometry and HPLC confirmed the purity of the peptide, this duplication of NMR signals was attributed to the slow conformational exchange between the cis and trans isomers of the Cys-D-Tic peptide bond on the NMR timescale. researchgate.net

Influence of D-Tic on Peptide Backbone Conformation and Side-Chain Orientations

The incorporation of a D-Tic residue exerts a strong local ordering effect on the peptide backbone. Its rigid bicyclic structure severely restricts the backbone dihedral angles phi (Φ) and psi (Ψ) of the D-Tic residue itself. This constraint often induces the formation of specific secondary structures, most notably β-turns. nih.gov A β-turn is a four-residue motif that reverses the direction of the peptide chain, and D-Tic is often found at the i+1 or i+2 position of such turns.

In model peptides, sequences such as -Aib-D-Tic-Aib- and -L-Pro-D-Tic- have been shown to fold into well-defined β-bend and helical structures. nih.gov X-ray diffraction analysis has confirmed that a peptide containing the L-Pro-D-Tic sequence adopts a type-II β-bend conformation. nih.gov The presence of D-Tic can result in a more compact and rigid peptide structure by limiting local conformational flexibility and inducing bends in the backbone. researchgate.netnih.gov

Furthermore, the D-Tic residue dictates the orientation of its own aromatic side chain. The fusion of the side chain to the peptide backbone restricts its rotational freedom (χ1 angle). acs.org The preferred side-chain conformation for D-Tic is typically gauche(-). nih.gov This fixed orientation can, in turn, influence the positioning of neighboring side chains. For instance, studies on gramicidin (B1672133) S analogues have shown that the Ornithine side chain orients itself towards the aromatic ring of a nearby D-Tic residue, potentially through a cation-π interaction. nih.gov This specific packing of side chains, enforced by the D-Tic residue, can be critical for receptor binding and biological function. nih.govacs.org

Conformational Dynamics and Flexibility of D-Tic-Containing Peptides

While D-Tic is incorporated to reduce conformational freedom, the resulting peptides are not entirely static. They still exhibit conformational dynamics, albeit on a more restricted scale. Molecular dynamics (MD) simulations and NMR relaxation studies are used to probe this residual flexibility.

MD simulations on opioid peptide analogues have shown that a peptide ring containing a Tic residue is significantly more rigid than analogues with less constrained amino acids. nih.gov In these simulations, the Φ and Ψ angles of the Tic residue remained fixed for the entire duration of the simulation, highlighting its powerful constraining effect. nih.gov

However, flexibility can be retained in other parts of the peptide. NMR studies of peptide-receptor complexes suggest that even when bound, peptides can retain a degree of flexibility, which may be functionally important. acs.orgmdpi.com For D-Tic-containing peptides, the primary dynamic process is often the cis/trans isomerization of the preceding peptide bond, as discussed earlier. This equilibrium between two well-defined states (cis and trans) is a form of conformational switching. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Fmoc D Tic Oh Peptides

Molecular Docking Investigations of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides derived from Fmoc-D-Tic-OH, docking studies are instrumental in elucidating their binding modes within the active sites of protein targets.

A notable study involved a series of novel dipeptide-heterocycle hybrids synthesized using Fmoc-D-Tic-OH. nih.govacs.org These compounds were docked against the B subunit of E. coli DNA gyrase (PDB ID: 4KFG) to rationalize their observed antibacterial activity. nih.gov The docking simulations revealed that the D-Tic moiety plays a crucial role in establishing specific ligand-receptor interactions. For instance, the most active compound from the series, 7b , demonstrated a strong binding affinity, which was attributed to key interactions within the enzyme's active site. nih.gov The tetrahydroisoquinoline ring of the D-Tic residue was shown to form specific hydrophobic and van der Waals interactions with non-polar residues of the receptor, anchoring the ligand in a favorable conformation for further interactions. nih.govacs.org

The binding interactions for the most potent compound, 7b , are summarized in the table below, highlighting the significant role of the D-Tic containing peptide in receptor binding.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
7b (D-Tic-dipeptide conjugate)E. coli DNA Gyrase B (4KFG)-8.5Asp81, Ile82, Pro87, Ile102, Ala103Hydrogen Bonding, Hydrophobic, van der Waals

These studies underscore the utility of molecular docking in identifying the structural determinants of binding for Fmoc-D-Tic-OH-containing peptides and guiding the design of analogs with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the complex over time and explore its conformational landscape. MD simulations are particularly valuable for peptides, which can possess considerable flexibility.

Following the molecular docking of the D-Tic-containing dipeptide 7b into the active site of DNA gyrase B, a 100-nanosecond MD simulation was performed to validate the stability of the predicted binding pose. nih.gov The stability of the protein-ligand complex was analyzed by calculating the root-mean-square deviation (RMSD) for both the protein backbone and the ligand over the course of the simulation. The results indicated that the complex reached equilibrium quickly and remained stable throughout the 100 ns trajectory, confirming that the binding mode identified by docking was energetically favorable and structurally consistent. nih.gov

Furthermore, the simulation provided insights into the dynamic behavior of the D-Tic residue within the binding pocket, showing that its constrained nature helped to maintain the peptide's bioactive conformation, thereby minimizing the entropic penalty of binding. mdpi.com The analysis of the MD trajectories confirmed the persistence of the key hydrogen bonds and hydrophobic interactions observed in the docking study. nih.gov

SystemSimulation TimeKey MetricObservation
Compound 7b - DNA Gyrase B Complex100 nsRMSDThe complex remained stable with minimal fluctuations after initial equilibration.
Compound 7b (Ligand)100 nsRMSFThe D-Tic moiety exhibited low root-mean-square fluctuation, indicating conformational rigidity.

Quantitative Structure-Activity Relationship (QSAR) Analysis and D-Tic Contributions to Pharmacophore Models

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.gov The D-Tic residue, being a constrained analog of phenylalanine, makes a well-defined contribution to a pharmacophore model. Its key contributions include:

A Hydrophobic/Aromatic Feature: The fused ring system provides a distinct and spatially fixed hydrophobic and aromatic region for interaction with receptor pockets.

Conformational Restriction: By locking the backbone dihedral angles (φ, ψ), D-Tic orients adjacent amino acids and functional groups into a specific, predictable conformation, which is a critical element of a pharmacophore hypothesis. mdpi.com

In the context of the Dmt-Tic pharmacophore, which is a known potent antagonist for the delta-opioid receptor, the Tic residue is essential for defining the spatial relationship between the N-terminal Dmt residue and C-terminal extensions, thereby dictating receptor selectivity and activity. mdpi.comnih.gov

Ab Initio and Density Functional Theory (DFT) Calculations on Fmoc-D-Tic-OH and its Peptide Derivatives

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and properties of molecules from first principles, without reliance on empirical data. For a molecule like Fmoc-D-Tic-OH, these calculations can provide fundamental insights into its geometry, electronic charge distribution, and reactivity.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the Fmoc-D-Tic-OH molecule, providing precise bond lengths and angles.

Calculate Reactivity Descriptors: Compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Determine Electrostatic Potential: Map the electrostatic potential onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions like hydrogen bonding.

While specific DFT studies on Fmoc-D-Tic-OH are not widely published, the application of these methods would provide a detailed understanding of its intrinsic electronic properties, which in turn govern its behavior when incorporated into a peptide chain and its interaction with biological receptors.

Future Perspectives and Emerging Research Avenues for Fmoc D Tic Oh

Pushing the Boundaries of Synthesis: Novel Routes and Enhanced Analogues

The development of novel synthetic routes to access analogues of Fmoc-D-Tic-OH with enhanced properties is a burgeoning area of research. While the core synthesis of Fmoc-D-Tic-OH is well-established, the focus is now shifting towards the creation of derivatives with tailored functionalities. These efforts aim to introduce specific chemical handles for bioconjugation, imaging, or to modulate pharmacokinetic profiles.

Current research is exploring the functionalization of the aromatic ring of the tetrahydroisoquinoline scaffold. This could involve the introduction of substituents such as halogens, nitro groups, or azido (B1232118) moieties, which can serve as precursors for a variety of chemical modifications. Such functionalized analogues would allow for the site-specific labeling of peptides with fluorescent dyes, radiolabels for in vivo imaging, or for attachment to drug delivery systems.

Furthermore, investigations into more efficient and scalable synthetic methodologies are ongoing. Innovations in catalytic C-H activation and asymmetric synthesis are being explored to streamline the production of both Fmoc-D-Tic-OH and its novel derivatives, making these valuable building blocks more accessible for a wider range of research and development activities.

Table 1: Potential Functionalized Analogues of Fmoc-D-Tic-OH and Their Applications

AnaloguePotential Functional GroupPotential Application
Fluoro-Fmoc-D-Tic-OHFluorine19F-MRI imaging, metabolic stability enhancement
Azido-Fmoc-D-Tic-OHAzideClick chemistry for bioconjugation
Amino-Fmoc-D-Tic-OHAmineLinkage to other molecules, solid-phase synthesis handle
Alkynyl-Fmoc-D-Tic-OHAlkyneClick chemistry for bioconjugation

Beyond the Horizon: Fmoc-D-Tic-OH in Advanced Peptide-Based Therapeutics

The incorporation of Fmoc-D-Tic-OH is being explored in a variety of advanced peptide-based therapeutics, moving beyond its traditional role as a simple conformational constraint. A significant area of interest lies in the development of next-generation opioid receptor modulators. For instance, the Dmt-Tic (2',6'-dimethyl-L-tyrosine-D-Tic) pharmacophore has been instrumental in designing potent and selective delta-opioid receptor (DOR) antagonists. researchgate.net The rigid nature of the D-Tic residue plays a crucial role in orienting the pharmacophore for optimal receptor binding and signaling. researchgate.net

Future research is expected to leverage Fmoc-D-Tic-OH in the design of peptide therapeutics for a wider range of diseases. Its ability to induce specific secondary structures and enhance metabolic stability makes it an attractive candidate for developing inhibitors of protein-protein interactions (PPIs), which are implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. The constrained nature of D-Tic can help to mimic the key binding epitopes of natural ligands, leading to the development of potent and selective PPI inhibitors.

Moreover, the unique properties of D-Tic are being investigated in the context of antimicrobial peptides (AMPs). By replacing flexible residues with D-Tic, researchers aim to create AMPs with improved resistance to bacterial proteases and enhanced lytic activity against microbial membranes.

Building Complexity: Integration of D-Tic into Macrocyclic Peptides and Foldamers

The integration of D-Tic into complex peptide architectures, such as macrocyclic peptides and foldamers, represents a frontier in peptide design. Macrocyclic peptides are of particular interest in drug discovery due to their enhanced stability, target affinity, and potential for oral bioavailability. mdpi.com The incorporation of D-Tic into a macrocyclic scaffold can pre-organize the peptide backbone, reducing the entropic penalty upon binding to its target and thereby increasing affinity.

The field of foldamers, which are non-natural oligomers that mimic the secondary structures of proteins, is another promising area for the application of D-Tic. nih.govnews-medical.net The conformational rigidity of D-Tic can be exploited to nucleate and stabilize specific folding patterns in these synthetic molecules. By strategically placing D-Tic residues within a foldamer sequence, it may be possible to create novel three-dimensional structures with tailored functions, such as catalysts or high-affinity binders for biological targets.

A Shield Against Degradation: Rational Design of Protease-Resistant Peptide Scaffolds

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids is a well-established strategy to enhance protease resistance. nih.govmdpi.comresearchgate.net D-Tic, with its unnatural stereochemistry and constrained backbone, serves as an excellent building block for the rational design of protease-resistant peptide scaffolds.

The principle behind this approach is that proteases, which are chiral enzymes, have active sites that are specifically configured to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as D-Tic, disrupts this recognition, rendering the adjacent peptide bonds resistant to cleavage.

Future research in this area will focus on the systematic replacement of protease-labile residues in known bioactive peptides with D-Tic. This "D-Tic scanning" approach, coupled with enzymatic stability assays, will allow for the identification of optimal positions for D-Tic incorporation to maximize protease resistance while maintaining or even enhancing biological activity. Furthermore, the development of peptide scaffolds composed entirely of D-amino acids, including D-Tic, is a promising avenue for creating exceptionally stable therapeutic agents. One study demonstrated the design of D-peptide inhibitors of the SARS-CoV-2 main protease using a cationic peptide from rattlesnake venom as a scaffold, highlighting the potential of D-amino acids in creating robust antiviral agents. mdpi.comresearchgate.net

Table 2: Comparison of L-amino acid containing peptides and D-Tic containing peptides

PropertyPeptides with L-amino acidsPeptides with D-Tic
Protease SusceptibilityHighLow
Conformational FlexibilityHighLow
Half-life in vivoShortPotentially longer
ImmunogenicityPotential for recognitionPotentially reduced

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Tic-OH, and how do reaction conditions influence yield and purity?

Fmoc-D-Tic-OH is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Coupling : Activate the carboxyl group with reagents like HBTU or DIC/HOBt in dimethylformamide (DMF) .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF.
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the product . Yield optimization requires strict control of reaction time, temperature, and stoichiometry. Impurities often arise from incomplete coupling or side reactions, necessitating rigorous analytical validation (e.g., LC-MS, NMR) .

Q. How does the D-configuration of Tic (tetrahydroisoquinoline carboxylic acid) impact peptide structure and stability compared to its L-isomer?

The D-configuration introduces conformational constraints, altering peptide backbone flexibility and resistance to enzymatic degradation. For example:

  • Steric effects : D-Tic’s bulky side chain may hinder protease access, enhancing metabolic stability .
  • Binding affinity : Molecular dynamics simulations show that D-Tic-containing peptides exhibit distinct receptor interactions compared to L-isomers, affecting pharmacodynamic profiles . Comparative studies using circular dichroism (CD) and X-ray crystallography are recommended to validate structural differences .

Q. What analytical techniques are essential for characterizing Fmoc-D-Tic-OH and verifying its purity?

  • HPLC : Quantify purity using a C18 column with UV detection at 265 nm (Fmoc absorption) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₉NO₄: 354.13) .
  • NMR : Analyze ¹H and ¹³C spectra to confirm stereochemistry and detect residual solvents . Purity thresholds ≥95% are critical for reproducible biological assays .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of Fmoc-D-Tic-OH in SPPS, particularly in long or complex peptide sequences?

Low efficiency often stems from steric hindrance or poor solubility. Mitigation strategies include:

  • Solvent optimization : Use DMF with 0.1% HOBt to enhance solubility .
  • Double coupling : Repeat the coupling step with fresh reagents .
  • Microwave-assisted synthesis : Reduce reaction time and improve kinetics . Monitor real-time progress via Kaiser or TNBS tests to detect free amines .

Q. What role does Fmoc-D-Tic-OH play in designing conformationally constrained peptidomimetics, and how does this compare to other non-natural amino acids?

Fmoc-D-Tic-OH’s rigid tetrahydroisoquinoline scaffold enables:

  • β-turn induction : Stabilizes secondary structures critical for receptor binding .
  • Selectivity modulation : In a 2023 study, D-Tic-containing analogs of somatostatin showed 5-fold higher selectivity for SSTR2 over SSTR5 compared to D-Phe analogs . Comparative data with Fmoc-D-Phe-OH and Fmoc-D-Homocit-OH highlight trade-offs between rigidity and synthetic accessibility .

Q. How can researchers resolve contradictions in reported bioactivity data for D-Tic-containing peptides?

Discrepancies may arise from:

  • Sequence context : Activity varies with adjacent residues (e.g., D-Tic-Pro vs. D-Tic-Ala motifs) .
  • Assay conditions : Differences in cell lines, buffer pH, or incubation time affect readouts. Standardize protocols using reference compounds (e.g., Fmoc-D-Arg(Pbf)-OH as a control for SPPS) and validate via orthogonal assays (e.g., SPR for binding, functional cAMP assays) .

Q. What are the challenges in scaling up Fmoc-D-Tic-OH synthesis for in vivo studies, and how can they be overcome?

Key challenges include:

  • Cost of enantioselective synthesis : D-Tic requires chiral resolution, increasing production costs .
  • Purification at scale : Replace HPLC with flash chromatography using silica gel or ion-exchange resins .
  • Stability : Store at -20°C under inert gas to prevent Fmoc group hydrolysis .

Methodological Resources

  • Stereochemical validation : Use Marfey’s reagent to confirm D-configuration via HPLC .
  • Solubility enhancement : Pre-dissolve Fmoc-D-Tic-OH in DMF with 10% DMSO for hydrophobic peptides .
  • Data interpretation : Apply multivariate analysis to correlate structural features (e.g., LogP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3R)-
Reactant of Route 2
Reactant of Route 2
2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.